1,1-Dibromspiro[2.3]hexan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromospiro[2.3]hexane is an organic compound with the molecular formula C6H8Br2. It is characterized by a spirocyclic structure, where a three-membered ring and a four-membered ring share a single carbon atom. This compound is notable for its unique structural features and its reactivity, making it a subject of interest in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromospiro[2.3]hexane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research: It is studied for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromospiro[2.3]hexane can be synthesized through the bromination of spiro[2.3]hexane. The reaction typically involves the addition of bromine to spiro[2.3]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo compound. The temperature is maintained at low levels, often using an ice-salt bath, to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of 1,1-dibromospiro[2.3]hexane follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The product is typically purified through distillation under reduced pressure to remove any impurities and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromospiro[2.3]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, such as alcohols, amines, or thiols.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Reduction Reactions: The major products are the corresponding hydrocarbons
Wirkmechanismus
The mechanism of action of 1,1-dibromospiro[2.3]hexane involves its reactivity towards nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo elimination reactions to form alkenes, which can further participate in additional chemical reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromocyclohexane: Similar in having two bromine atoms but differs in the position of the bromine atoms and the ring structure.
1,1-Dibromoethane: Similar in having two bromine atoms on the same carbon but differs in the overall structure and size of the molecule.
1,1-Dibromopropane: Similar in having two bromine atoms on the same carbon but differs in the length of the carbon chain.
Uniqueness
1,1-Dibromospiro[2.3]hexane is unique due to its spirocyclic structure, which imparts distinct reactivity and properties compared to other dibromo compounds. The presence of both three-membered and four-membered rings in the same molecule makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
Eigenschaften
IUPAC Name |
2,2-dibromospiro[2.3]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-6(8)4-5(6)2-1-3-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBBKXQFGLLBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.